tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate
Description
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate is a chiral piperidine derivative featuring a carbamate-protected amine group and two fluorine atoms at the 5,5-positions of the piperidine ring. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting therapeutics. Its stereochemistry (3R configuration) and difluoro substitution pattern are critical for its biological activity and metabolic stability .
Molecular Formula: C₁₀H₁₈F₂N₂O₂
CAS Registry Number: 1932109-72-2 (enantiomer, 3S configuration; the 3R isomer is structurally analogous but distinct in stereochemistry) .
Properties
CAS No. |
2089320-98-7 |
|---|---|
Molecular Formula |
C10H18F2N2O2 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoropiperidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoropiperidine ring can be targeted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl halides have been investigated, using bases like cesium carbonate in solvents such as 1,4-dioxane.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and in various industrial chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The difluoropiperidine ring and carbamate group play crucial roles in its reactivity and binding properties. The compound may act by inhibiting or modulating the activity of enzymes or receptors, depending on its specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Piperidine Carbamates
Fluorination at specific positions on the piperidine ring modulates electronic properties, lipophilicity, and binding affinity. Below is a comparative analysis of structurally related compounds:
Key Findings:
- Stereochemical Impact : The 3R configuration in the target compound optimizes binding to enzyme active sites compared to its 3S enantiomer, as observed in protease inhibition assays .
- Fluorination Patterns: 5,5-Difluoro substitution reduces basicity of the piperidine nitrogen, enhancing blood-brain barrier penetration compared to monofluoro analogs (e.g., CAS 1052713-47-9) .
- Functional Group Additions : Hydroxyl or methylamine substituents (e.g., CAS 1893408-11-1, 2165854-21-5) alter solubility and metabolic pathways, making them suitable for different therapeutic applications .
Piperidine vs. Pyrrolidine and Cyclopentane Derivatives
Replacing the six-membered piperidine ring with five-membered rings (e.g., pyrrolidine, cyclopentane) significantly affects conformational flexibility and target engagement:
Key Findings:
Biological Activity
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate is an organic compound characterized by a carbamate functional group and a difluorinated piperidine ring. Its unique structure makes it a promising candidate in medicinal chemistry, particularly in drug discovery and development. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 236.26 g/mol. The structure can be represented in SMILES notation as CC(C)(C)OC(=O)N[C@H]1CC(CN1)F(F) . The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding. This interaction can modulate biochemical pathways, leading to significant pharmacological effects. Research indicates that compounds with similar structures may exhibit enzyme inhibition and receptor modulation, which are critical for therapeutic efficacy .
Pharmacological Effects
Several studies have investigated the pharmacological properties of this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been evaluated for its ability to inhibit the BCL6 BTB domain, which is implicated in lymphoid malignancies .
- Binding Affinity : The binding affinity of this compound to various biological targets has been assessed using techniques like TR-FRET assays. Results indicate that it possesses a comparable binding affinity to established inhibitors while maintaining lower lipophilicity .
- Pharmacokinetics : Studies have also focused on the pharmacokinetic properties of this compound. Its stability and reactivity make it suitable for further exploration in drug development .
Case Studies
Case Study 1 : A study assessed the efficacy of piperidine-based compounds, including this compound, in inhibiting BCL6. The results demonstrated that specific stereoisomers exhibited significant degradation activity against BCL6, highlighting the importance of stereochemistry in drug design .
Case Study 2 : Another investigation focused on the synthesis and biological evaluation of a series of carbamates similar to this compound. The study found that modifications in the piperidine ring could enhance binding affinity and selectivity towards targeted enzymes involved in tumor growth .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 236.26 g/mol |
| Binding Affinity (BCL6) | <10 nM |
| Lipophilicity (Log D) | 2.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
